molecular formula C20H22N2O5S B2695943 1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid CAS No. 710990-72-0

1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid

Cat. No.: B2695943
CAS No.: 710990-72-0
M. Wt: 402.47
InChI Key: NZGSLSKOMBMYGE-UHFFFAOYSA-N
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Description

1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid is a complex organic compound with the molecular formula C20H22N2O5S It is known for its unique structure, which includes an acetylamino group, a sulfonyl group, and a piperidinecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions, which may involve the use of piperidine derivatives and appropriate catalysts.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to sulfides or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.

    Catalysts: Palladium, platinum, and other transition metal catalysts are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.

Scientific Research Applications

1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[4-(Acetylamino)phenyl]sulfonyl}-4-piperidinecarboxylic acid
  • 1-{[4-(Methylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid
  • 1-{[4-(Ethylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid

Uniqueness

1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-acetamidophenyl)sulfonyl-4-phenylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-15(23)21-17-7-9-18(10-8-17)28(26,27)22-13-11-20(12-14-22,19(24)25)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGSLSKOMBMYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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